Distinct Physicochemical Profiles: 8-Ethyl vs 1-Ethyl
8-Ethylisoquinoline differs from its positional isomer 1-Ethylisoquinoline in key predicted physicochemical parameters that affect its behavior in biological assays. While both share a molecular formula, 8-Ethylisoquinoline is predicted to have a lower LogD at pH 7.4 (2.84) compared to 1-Ethylisoquinoline (2.83), and a significantly different LogD at pH 5.5 (2.49 vs 2.16), indicating altered ionization and solubility profiles . This differential lipophilicity and hydrogen bonding potential can directly impact membrane permeability and off-target binding in cellular assays.
| Evidence Dimension | Predicted Physicochemical Properties (LogD, pKa) |
|---|---|
| Target Compound Data | LogD (pH 7.4): 2.84; LogD (pH 5.5): 2.49; pKa: 5.66 |
| Comparator Or Baseline | 1-Ethylisoquinoline (LogD pH 7.4: 2.83; LogD pH 5.5: 2.16; pKa: predicted similar basicity) |
| Quantified Difference | ΔLogD (pH 7.4): +0.01; ΔLogD (pH 5.5): +0.33 |
| Conditions | ACD/Labs Percepta Platform predictions for neutral species |
Why This Matters
This quantitative difference in pH-dependent lipophilicity (ΔLogD=0.33 at pH 5.5) can alter cellular uptake and intracellular distribution, making 8-Ethylisoquinoline a distinct chemical probe for assays sensitive to subtle logD changes, such as cell permeability screens.
